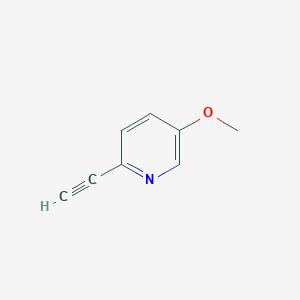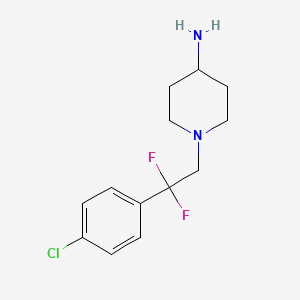![molecular formula C7H9F3N2O B1466099 [1-Éthyl-3-trifluorométhyl-1H-pyrazol-4-yl]-méthanol CAS No. 1231894-20-4](/img/structure/B1466099.png)
[1-Éthyl-3-trifluorométhyl-1H-pyrazol-4-yl]-méthanol
Vue d'ensemble
Description
“[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol” is a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms . They are an important class of compounds for drug development .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the compound of Formula VII (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol was reacted with a chlorinating agent to obtain a compound of Formula VIII .Chemical Reactions Analysis
Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, but specific reactions for “[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol” are not mentioned in the sources I found.Applications De Recherche Scientifique
Applications dans l'industrie agrochimique
[1-Éthyl-3-trifluorométhyl-1H-pyrazol-4-yl]-méthanol: a des applications potentielles dans l'industrie agrochimique en raison de la capacité du groupement pyrazole à agir comme une structure de base pour les pesticides . Le groupe trifluorométhyle peut améliorer l'activité biologique des produits agrochimiques, les rendant plus efficaces contre les ravageurs et augmentant leur stabilité dans diverses conditions environnementales.
Médicaments anti-inflammatoires
Ce composé est également pertinent dans le développement de médicaments anti-inflammatoires. Le cycle pyrazole est connu pour ses propriétés anti-inflammatoires, et l'ajout d'un groupe trifluorométhyle pourrait potentiellement augmenter l'efficacité et la sélectivité de ces médicaments .
Synthèse de médicaments anticancéreux
La structure pyrazole trifluorométhylée de This compound est précieuse en chimie médicinale pour synthétiser des médicaments anticancéreux. Ses caractéristiques structurelles peuvent interagir avec des cibles biologiques dans les cellules cancéreuses, conduisant au développement de nouvelles thérapies oncologiques .
Synthèse de triazoles polysubstitués
En synthèse organique, ce composé peut être utilisé pour créer des triazoles polysubstitués par le biais de réactions séquentielles telles que le couplage croisé de Sonogashira et la cycloaddition azoture-alcyne catalysée par le cuivre(I) (CuAAC). Ces triazoles ont des applications diverses, notamment dans les produits pharmaceutiques et la science des matériaux .
Développement d'agents analgésiques
Des recherches ont indiqué que les composés ayant un noyau pyrazole peuvent présenter des activités analgésiques. La structure spécifique de This compound pourrait être explorée pour le développement de nouveaux médicaments contre la douleur .
Amélioration des activités biologiques des produits pharmaceutiques
Le groupe trifluorométhyle dans ce composé est connu pour améliorer les activités biologiques et augmenter la stabilité chimique ou métabolique dans les produits pharmaceutiques. Cela en fait un groupement précieux pour la conception et le développement de médicaments, conduisant potentiellement à des agents thérapeutiques plus efficaces et plus stables .
Mécanisme D'action
Target of Action
Pyrazoles are known to interact with a variety of biological targets. They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
The exact mode of action can vary depending on the specific pyrazole compound and its target. Some pyrazoles act by inhibiting specific enzymes or binding to certain receptors, thereby modulating their activity .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrazoles have been found to inhibit enzymes involved in the synthesis of certain biochemicals, thereby affecting the associated pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively metabolized, while others may be poorly absorbed or largely excreted unchanged .
Result of Action
The molecular and cellular effects of pyrazoles can be diverse, depending on their specific targets and mode of action. Some pyrazoles may inhibit cell growth or induce cell death, while others may modulate immune responses or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action of pyrazoles. For example, certain pyrazoles may be more stable or active under specific conditions .
Orientations Futures
Analyse Biochimique
Biochemical Properties
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s trifluoromethyl group is particularly noteworthy for its ability to enhance binding affinity and specificity in biochemical reactions .
Cellular Effects
The effects of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and metabolic activities . Additionally, this compound can induce oxidative stress in cells, which may result in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, the compound’s interaction with certain kinases can inhibit their activity, thereby modulating downstream signaling pathways . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism . Additionally, the compound can influence metabolic flux and metabolite levels, thereby altering cellular energy balance and overall metabolism .
Transport and Distribution
The transport and distribution of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also impact its biochemical properties and cellular effects .
Propriétés
IUPAC Name |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVRGAYJUJMFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


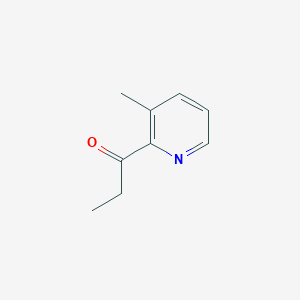
![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)

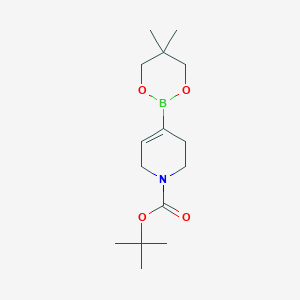
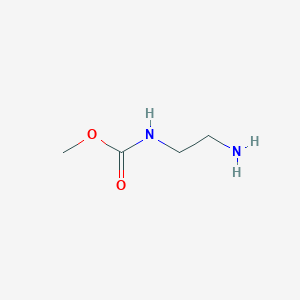
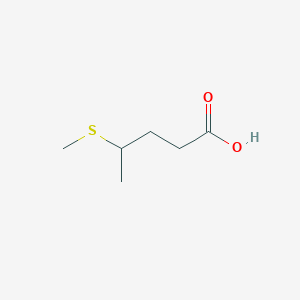

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)


![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)
